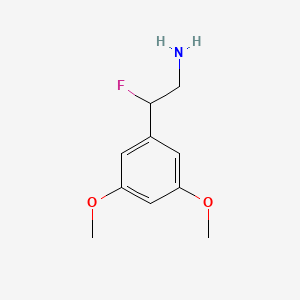

2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Descripción general

Descripción

2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds like this often target specific proteins or enzymes in the body. For example, Futibatinib, a kinase inhibitor, targets the Fibroblast Growth Factor receptor (FGFR), which plays a key role in cell proliferation, differentiation, migration, and survival .

Mode of Action

These compounds typically interact with their targets by binding to them, which can inhibit or enhance the target’s function. Futibatinib, for instance, binds to the FGFR kinase domain, blocking FGFR phosphorylation and downstream signaling pathways .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, Futibatinib blocks pathways such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT .

Result of Action

The result of the compound’s action depends on its target and mode of action. In the case of Futibatinib, it decreases cell viability in cancer cell lines with FGFR alterations .

Actividad Biológica

2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a compound of interest primarily due to its structural similarities to known psychoactive substances and its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be categorized as a phenethylamine derivative, characterized by the presence of a fluorine atom and two methoxy groups on the phenyl ring. The general structure can be represented as follows:

The biological activity of this compound is primarily mediated through interactions with serotonin receptors, particularly the 5-HT_2A receptor. This receptor is known for its role in modulating mood, cognition, and perception. The presence of methoxy groups enhances the lipophilicity and receptor affinity of the compound, potentially increasing its psychoactive effects.

In Vitro Studies

Recent studies have focused on the compound's efficacy in activating serotonin receptors. For instance, a study utilizing luminescent readouts to monitor β-arrestin 2 recruitment to the 5-HT_2A receptor showed promising results:

| Compound | EC50 (nM) | Efficacy (%) |

|---|---|---|

| 24H-NBF | 158 | 106 |

| 25H-NBF | 448 | 107 |

| 26H-NBF | 397 | 96.1 |

These findings indicate that structural modifications significantly influence the pharmacological profile of phenethylamine derivatives .

Case Studies

A notable case study involving intoxication from related compounds (e.g., 25B-NBF) highlighted the potential risks associated with new psychoactive substances. The study reported severe adverse effects linked to high doses, emphasizing the need for careful assessment of compounds with similar structures .

Metabolism and Pharmacokinetics

The metabolism of this compound has been explored in various contexts. Initial findings suggest that cytochrome P450 enzymes play a crucial role in its metabolic pathways. The compound undergoes hydroxylation and O-demethylation, leading to multiple metabolites that may exhibit different biological activities .

Safety and Toxicology

Toxicological assessments remain limited; however, related compounds have shown significant toxicity at elevated doses. Monitoring for adverse effects in clinical settings is crucial given the psychoactive potential of these substances .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of a fluorine atom and a dimethoxyphenyl group, which contribute to its chemical reactivity and biological interactions. The IUPAC name is 2-(3,5-dimethoxyphenyl)-2-fluoroethan-1-amine, with the molecular formula C11H16FNO3. Its structure can be represented as follows:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various medical conditions. Notably, it has shown promise in the development of new psychoactive substances (NPS), which are often analogs of established drugs. Research indicates that derivatives of phenethylamines like this compound can exhibit significant activity at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects .

Neuropharmacology

Studies have highlighted the compound's interaction with neurotransmitter systems. For instance, it has been shown to recruit β-arrestin 2 to the 5-HT_2A receptor in vitro, indicating its potential as a modulator of serotonergic signaling pathways . This mechanism is crucial for understanding how such compounds can influence mood and cognition.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the introduction of the fluorine atom and the methoxy groups on the phenyl ring. Research has documented various synthetic routes that yield high purity and yield of this compound . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the identity and purity of synthesized compounds.

Case Studies

Several case studies have explored the pharmacological effects of compounds related to this compound:

- Study on Serotonergic Activity : A study characterized positional isomers of N-benzyl derived phenethylamines including 25H-NBF (a close analog) and demonstrated their efficacy at serotonin receptors with varying potencies . The findings suggest that modifications in the methoxy groups significantly affect receptor binding and activity.

- Metabolism Studies : In vitro metabolism studies using human hepatocytes have shown how these compounds are processed in biological systems, revealing insights into their pharmacokinetics and potential toxicity profiles . Such studies are essential for assessing safety in future clinical applications.

Propiedades

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFLJNWNXUSHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CN)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.